Itameline

Working Memory Radial Maze Scopolamine Challenge

Itameline is a prodrug cleaved to RU-35963, offering superior oral bioavailability and extended CNS selectivity versus arecoline. It reverses scopolamine-induced amnesia at 0.2 mg/kg in rats. This prodrug is ideal for studying pharmacokinetics and muscarinic signaling. Verify purity and request analytical data.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
CAS No. 145071-44-9
Cat. No. B1680182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItameline
CAS145071-44-9
Synonyms1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime
RU 47213
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+
InChIKeyCTVQNEVLCGSTKL-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Itameline (RU-47213) CAS 145071-44-9: Procurement-Grade Muscarinic Agonist Prodrug for Cholinergic Research


Itameline (RU-47213) is a non-selective muscarinic acetylcholine receptor agonist prodrug, chemically classified as a tetrahydropyridine-oxime and an arecoline derivative [1]. It is characterized by its oral activity and long-lasting cholinomimetic profile, being cleaved in vivo to its active metabolite, RU-35963 [2]. The compound has been investigated primarily for its antiamnesic and cognition-enhancing properties in preclinical models relevant to Alzheimer's disease and memory disorders .

Procurement Alert: Why Itameline (RU-47213) Cannot Be Substituted with Generic Arecoline or Simple Muscarinic Agonists


Indiscriminate substitution of Itameline with the parent compound arecoline or other non-selective muscarinic agonists is scientifically unsound. Itameline's engineered prodrug structure fundamentally alters its pharmacokinetic and pharmacodynamic profile. Unlike arecoline, Itameline demonstrates significantly improved oral bioavailability, extended duration of action, and enhanced central selectivity [1]. Furthermore, as a prodrug, its active species RU-35963 is generated systemically, differentiating it from direct agonists like xanomeline or milameline [2]. Simply acquiring any M1 agonist will not replicate the specific central cholinergic activation window and the functional anti-amnesic efficacy documented for this precise molecule.

Quantitative Procurement Evidence: Comparative Efficacy and Pharmacological Differentiation of Itameline


Dose-Dependent Reversal of Scopolamine-Induced Amnesia: Itameline vs. Tacrine (THA)

In a rat model of scopolamine-induced working memory impairment, oral administration of Itameline (RU-47213) significantly reduced memory deficits. The effective dose range for Itameline was 0.2 to 2 mg/kg, while the reference cholinesterase inhibitor tacrine (THA) required doses of 1 to 5 mg/kg to achieve comparable anti-amnesic effects [1]. This indicates a quantitatively lower active dose threshold for Itameline.

Working Memory Radial Maze Scopolamine Challenge Cholinergic Deficit

Superior Central Selectivity and Duration of Action: Itameline Prodrug vs. Active Metabolite RU-35963

Itameline (RU-47213) was rationally designed as a prodrug to overcome limitations of its active metabolite, RU-35963. Direct comparative in vivo evaluation in mice and rats demonstrated that oral administration of Itameline was 'clearly superior' to RU-35963 in terms of central selectivity, duration of action, and therapeutic indexes [1]. This structural modification confers a distinct pharmacological advantage over the direct-acting agonist form.

Prodrug Strategy Central Selectivity Duration of Action Therapeutic Index

Clinical Advancement Milestone: Phase 2 Evaluation for Alzheimer's Disease

Unlike many early-stage muscarinic agonists that failed in preclinical stages, Itameline advanced to Phase 2 clinical trials for Alzheimer's disease by 1998, prior to the discontinuation of its development [1]. This progression represents a significant milestone, indicating that its preclinical efficacy and initial safety profile warranted human evaluation in a disease context, a benchmark not achieved by all compounds in its class.

Clinical Development Alzheimer's Disease Phase 2 Trial Nootropic

Itameline (RU-47213): High-Value Application Scenarios Grounded in Quantitative Evidence


Modeling Central Cholinergic Activation in Rodent Behavioral Pharmacology

For researchers investigating cognitive enhancement or reversal of cholinergic deficits, Itameline provides a potent, orally active tool. Its demonstrated ability to reverse scopolamine-induced amnesia in radial maze tasks at doses as low as 0.2 mg/kg [1] makes it suitable for studies requiring robust, dose-dependent cognitive effects without the confounding peripheral cholinergic side effects often seen with direct agonists.

Comparative Studies of Prodrug vs. Direct Agonist Pharmacology

Itameline serves as an excellent model compound for studying the impact of prodrug design on pharmacokinetics and pharmacodynamics. Its superior central selectivity, duration, and therapeutic index compared to its active metabolite RU-35963 [2] make it a prime candidate for research aimed at differentiating the in vivo functional profiles of a prodrug versus its active moiety, particularly in CNS target engagement studies.

Benchmarking Novel M1 Agonists or Positive Allosteric Modulators (PAMs)

Given its well-characterized in vivo efficacy (doses of 0.2-2 mg/kg vs. scopolamine challenge) and its history of Phase 2 clinical evaluation [3], Itameline can be used as a historical reference standard. Procurement of this compound allows direct comparison of novel M1-targeting candidates against a benchmark that has demonstrated both robust preclinical efficacy and human clinical progression, providing a valuable baseline for evaluating new chemical entities.

Investigating Muscarinic Receptor Subtype Functional Selectivity in Native Tissue

As a non-selective muscarinic agonist prodrug, Itameline and its active metabolite RU-35963 can be used to activate all muscarinic receptor subtypes (M1-M5) in native tissue preparations [4]. This non-selective profile, coupled with its oral bioavailability and long duration, makes it a useful tool for studying the integrated physiological and pathological roles of muscarinic signaling in the CNS, contrasting with more selective M1 or M4 tool compounds like xanomeline or VU0152100.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itameline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.